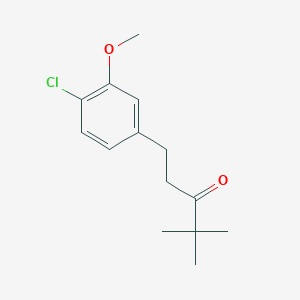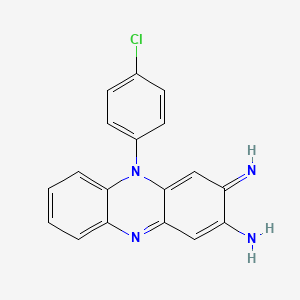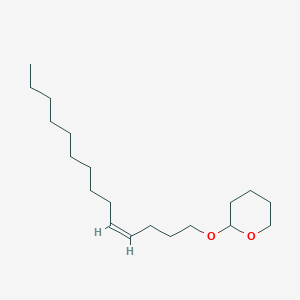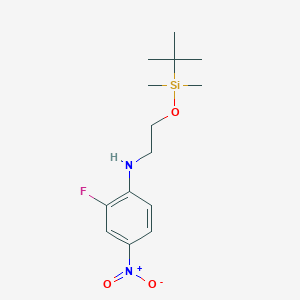![molecular formula C53H83NO14 B1144715 (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin CAS No. 1062122-63-7](/img/no-structure.png)
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, also known as this compound, is a useful research compound. Its molecular formula is C53H83NO14 and its molecular weight is 958.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Proteasome Inhibition and Allosteric Regulation
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, also known as seco-rapamycin, has been identified as an allosteric inhibitor of the proteasome. This compound regulates proteasome function, an essential protease in the ubiquitin-proteasome pathway, by inhibiting proteinase and specific peptidase activities at low micromolar concentrations. It interferes with the binding of the 19S cap and the PA200 proteasome activator to the 20S catalytic core proteasome, affecting the conformational dynamics of the proteasomal gate. This suggests that seco-rapamycin and related compounds can allosterically impact proteasome function, proposing implications for the design of novel allosteric drugs targeting the proteasome (Osmulski & Gaczynska, 2013).
Cardioprotection and Ischemia-Reperfusion Injury
Research has also demonstrated a novel role for rapamycin, a close relative of seco-rapamycin, in cardioprotection against ischemia-reperfusion (I/R) injury. It confers a preconditioning-like protection, significantly reducing infarct size in the heart through the activation of mitochondrial KATP channels. This cardioprotective effect was not accompanied by improved recovery of ventricular function but was supported by evidence of decreased necrosis and apoptosis in cardiomyocytes. These findings suggest that rapamycin and its analogs, like seco-rapamycin, may represent novel therapeutic strategies to limit infarction, apoptosis, and remodeling following I/R injury in the heart (Khan et al., 2006).
Synthesis for Radioactive Labeling
In the realm of molecular imaging and radiochemistry, seco-rapamycin analogs have been synthesized for radioactive labeling with I-125, a radioisotope. These labeled analogs serve as tools in the research and study of the biological pathways influenced by rapamycin and its derivatives. The synthesis involves key reactions like substitution of specific methoxyl groups, exchange reactions with I-125, and retro-Aldol cleavage of specific bonds in rapamycin. This research contributes to the broader understanding of rapamycin's pharmacodynamics and pharmacokinetics through imaging studies (Shu et al., 1996).
Mécanisme D'action
Target of Action
The primary target of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, also known as Everolimus, is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine kinase that plays pivotal roles in intracellular signaling .
Mode of Action
Everolimus works similarly to Rapamycin as an inhibitor of mTOR . By inhibiting mTOR, Everolimus blocks growth-driven transduction signals in the T-cell response to alloantigen .
Biochemical Pathways
The inhibition of mTOR by Everolimus affects the PI3K/Akt/mTOR signaling pathway , which is involved in cell proliferation, metabolism, and angiogenesis. This leads to downstream effects such as the inhibition of cell proliferation and angiogenesis in certain types of cancer .
Pharmacokinetics
Everolimus is absorbed rapidly after oral administration, reaching peak concentration after 1.3–1.8 hours . It has a steady-state peak and trough concentrations, and area under the concentration-time curve (AUC), are proportional to dosage . The interindividual pharmacokinetic variability of Everolimus can be explained by different activities of the drug efflux pump P-glycoprotein and of metabolism by cytochrome P450 (CYP) 3A4, 3A5 and 2C8 .
Result of Action
The inhibition of mTOR by Everolimus leads to the suppression of cell proliferation, metabolism, and angiogenesis in certain types of cancer . It also acts as an immunosuppressive agent in the context of organ transplantation .
Action Environment
The action, efficacy, and stability of Everolimus can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 system can lead to drug-drug interactions . In patients with hepatic impairment, the apparent clearance of Everolimus is significantly lower than in healthy volunteers, suggesting that the dosage of Everolimus should be reduced in these patients .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin interacts with various enzymes, proteins, and other biomolecules. It is an inhibitor of mTOR, a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting mTOR, it can affect the process of protein synthesis and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an mTOR inhibitor, it binds to FKBP12, an intracellular protein, and inhibits the mTOR pathway .
Metabolic Pathways
This compound is involved in the mTOR signaling pathway. It interacts with enzymes such as mTOR and cofactors like FKBP12 .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin involves the conversion of rapamycin to the target compound through a series of chemical reactions.", "Starting Materials": [ "Rapamycin", "2-Bromoethanol", "Sodium hydride", "Acetic anhydride", "Pyridine", "Chloroform", "Water" ], "Reaction": [ "Step 1: Rapamycin is reacted with 2-bromoethanol and sodium hydride to form the intermediate 2-(19E/Z)-seco-rapamycin.", "Step 2: The intermediate is then reacted with acetic anhydride and pyridine to form the acetylated intermediate 2-(19E/Z)-seco-rapamycin-4-O-acetate.", "Step 3: The acetylated intermediate is then reacted with aqueous sodium hydroxide to remove the acetyl group and form the target compound (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin.", "Step 4: The target compound is isolated and purified using chloroform and water." ] } | |
Numéro CAS |
1062122-63-7 |
Formule moléculaire |
C53H83NO14 |
Poids moléculaire |
958.2 g/mol |
Nom IUPAC |
(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C53H83NO14/c1-33(16-12-11-13-17-35(3)45(64-8)32-41-22-20-39(7)53(63,68-41)50(59)51(60)54-25-15-14-18-42(54)52(61)62)28-37(5)47(57)49(66-10)48(58)38(6)30-36(4)43(56)23-19-34(2)29-40-21-24-44(67-27-26-55)46(31-40)65-9/h11-13,16-17,19,23,30,33-34,36-37,39-42,44-46,48-49,55,58,63H,14-15,18,20-22,24-29,31-32H2,1-10H3,(H,61,62)/b13-11+,16-12+,23-19+,35-17+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1 |
Clé InChI |
PRSJHEVLVQFMHJ-FRLQEACCSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)/C)O)OC)/C)OC |
SMILES canonique |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)OCCO)C)O)OC)C)OC |
Synonymes |
(2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)
![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)




